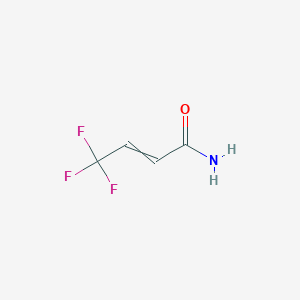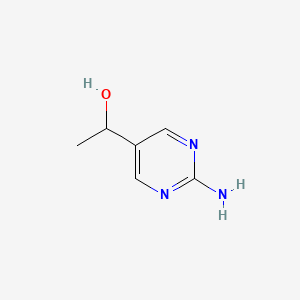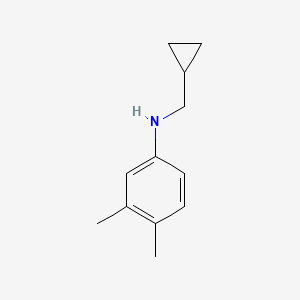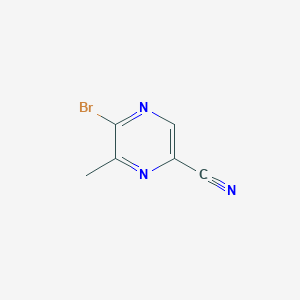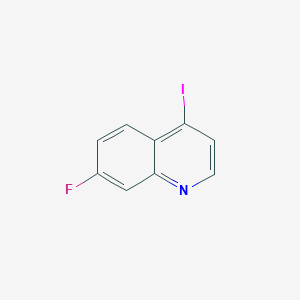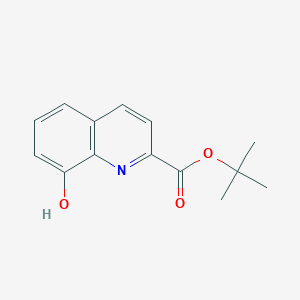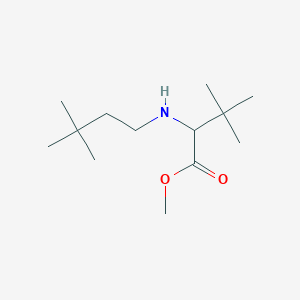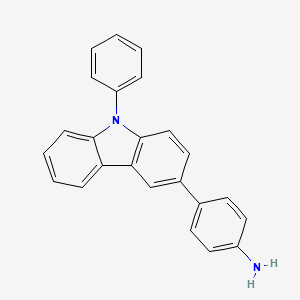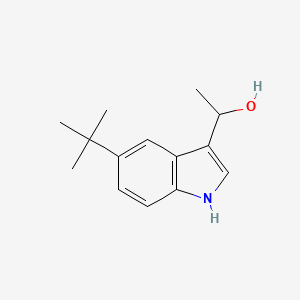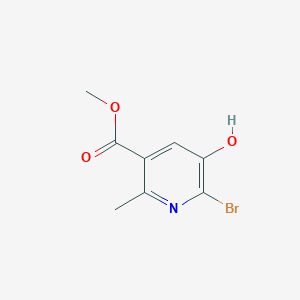
Dipotassium 2-(phenylamino)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-(phenylamino)propanedioate: is a chemical compound with the molecular formula C9H9NO4.2K. It is also known as potassium 2-(phenylamino)malonate. This compound is characterized by its unique structure, which includes a phenylamino group attached to a propanedioate backbone. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 2-(phenylamino)propanedioate typically involves the reaction of phenylamine with malonic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Mixing phenylamine and malonic acid in a reactor.
- Adding potassium hydroxide to the mixture.
- Stirring the reaction mixture at room temperature.
- Isolating the product through filtration and drying.
Analyse Des Réactions Chimiques
Types of Reactions: Dipotassium 2-(phenylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Dipotassium 2-(phenylamino)propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipotassium 2-(phenylamino)propanedioate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- Potassium 2-(phenylamino)acetate
- Sodium 2-(phenylamino)propanedioate
- Calcium 2-(phenylamino)propanedioate
Comparison: Dipotassium 2-(phenylamino)propanedioate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to its sodium and calcium counterparts. The presence of the phenylamino group also imparts unique chemical and biological activities, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H7K2NO4 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
dipotassium;2-anilinopropanedioate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6;;/h1-5,7,10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clé InChI |
HLZWLZQVQYEOHV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NC(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




